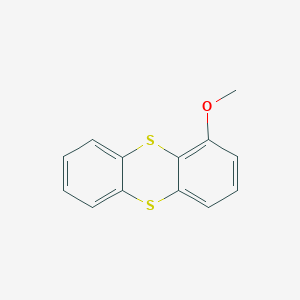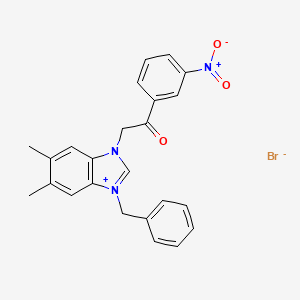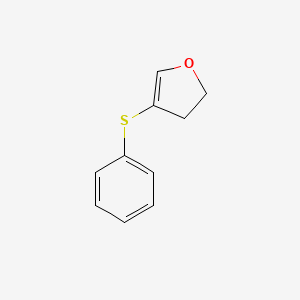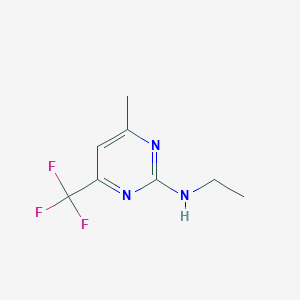![molecular formula C15H11N3O3S B11941578 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid CAS No. 5447-63-2](/img/structure/B11941578.png)
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is an organic compound that features both a quinoline and a benzenesulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid typically involves the diazotization of 4-aminoquinoline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Diazotization: 4-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzenesulfonic acid in an acidic medium to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of 4-quinolinylamine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-quinolinylamine derivatives.
Substitution: Halogenated benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group.
Wirkmechanismus
The mechanism of action of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid involves its interaction with molecular targets through its quinoline and azo moieties. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The azo group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative without the quinoline moiety.
4-aminoquinoline: A precursor in the synthesis of the target compound, lacking the sulfonic acid group.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is unique due to its combination of a quinoline ring and a benzenesulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5447-63-2 |
|---|---|
Molekularformel |
C15H11N3O3S |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
4-(quinolin-4-yldiazenyl)benzenesulfonic acid |
InChI |
InChI=1S/C15H11N3O3S/c19-22(20,21)12-7-5-11(6-8-12)17-18-15-9-10-16-14-4-2-1-3-13(14)15/h1-10H,(H,19,20,21) |
InChI-Schlüssel |
HTVVKZNGOGTJES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


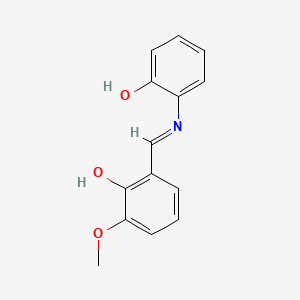


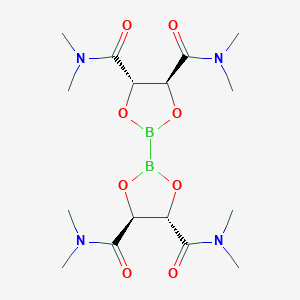

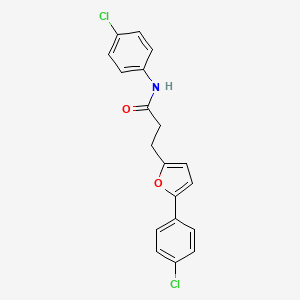
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)
